molecular formula C21H20N2O5S B2906659 2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE CAS No. 876721-87-8

2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B2906659
CAS No.: 876721-87-8
M. Wt: 412.46
InChI Key: WMDOPDBPDCICKO-UHFFFAOYSA-N
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Description

2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the cyclization of a thiourea derivative with a haloketone under basic conditions.

    Phenacyl Substitution: The phenacyl group can be introduced through a nucleophilic substitution reaction using a suitable phenacyl halide.

    Acetamide Formation: The final step involves the acylation of the thiazolidinone derivative with 4-ethoxyphenylacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenacyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

Biology

In biological research, the compound may serve as a lead molecule for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core may inhibit enzyme activity, while the phenacyl and acetamide groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide: Lacks the phenacyl and ethoxyphenyl groups, potentially resulting in different biological activities.

    N-(4-ethoxyphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide: Similar structure but without the phenacyl group.

Uniqueness

The presence of both the phenacyl and ethoxyphenyl groups in 2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE may confer unique biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-2-28-16-10-8-15(9-11-16)22-19(25)12-18-20(26)23(21(27)29-18)13-17(24)14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDOPDBPDCICKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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